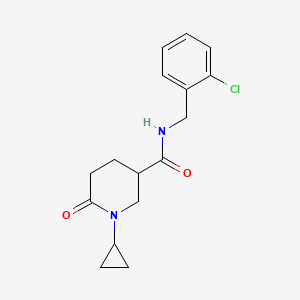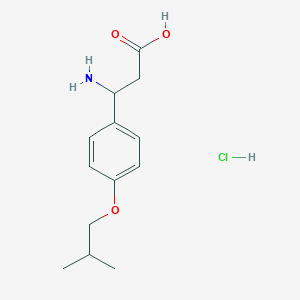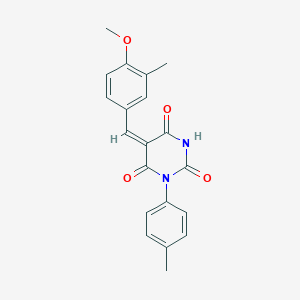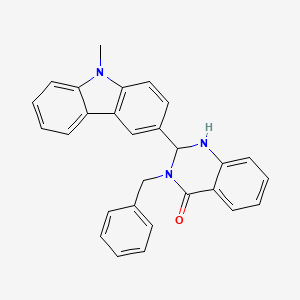
N-(2-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the piperidinecarboxamide family of compounds and has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide is not fully understood, but it is thought to act by inhibiting various enzymes and receptors in the body. It has been shown to inhibit the activity of several kinases, including Akt and mTOR, which are involved in cell signaling pathways. It has also been shown to bind to and inhibit the activity of various receptors, including the dopamine D2 receptor.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide in lab experiments is its high potency and specificity. It has been shown to have a high affinity for its target enzymes and receptors, which allows for more precise and accurate studies. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on N-(2-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide. One area of research could be the development of new analogs or derivatives of this compound with improved potency, selectivity, and safety profiles. Another area of research could be the identification of new therapeutic targets for this compound, particularly in the areas of cancer and neurological disorders. Finally, more studies could be done to better understand the mechanism of action of this compound and its effects on various biological systems.
Synthesis Methods
The synthesis of N-(2-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide involves the reaction of 2-chlorobenzylamine with cyclopropanecarbonyl chloride to form 2-chlorobenzyl cyclopropanecarboxylate. This intermediate is then reacted with piperidine-3-carboxylic acid to form N-(2-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide. The synthesis method has been extensively studied and optimized to ensure high yields and purity of the final product.
Scientific Research Applications
N-(2-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide has been shown to have a range of potential applications in scientific research. It has been studied as a potential therapeutic agent for various diseases, including cancer, neurological disorders, and infectious diseases. It has also been studied as a tool for studying the structure and function of various biological molecules, including enzymes and receptors.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-cyclopropyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-14-4-2-1-3-11(14)9-18-16(21)12-5-8-15(20)19(10-12)13-6-7-13/h1-4,12-13H,5-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPCLKUIXOJXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CCC2=O)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5112449.png)

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-hydroxy-2,2-dimethylpropyl)acetamide](/img/structure/B5112467.png)


![N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5112486.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide](/img/structure/B5112488.png)

![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5112494.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5112505.png)
![2-chloro-5-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5112520.png)
![1-[3-(4-iodophenoxy)propyl]pyrrolidine](/img/structure/B5112524.png)